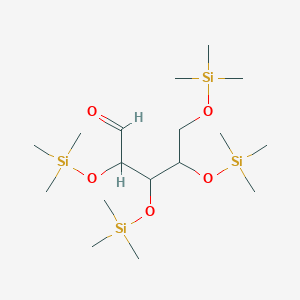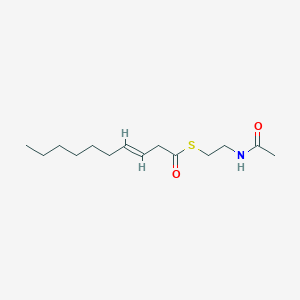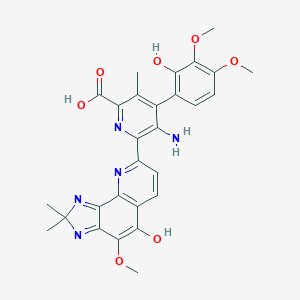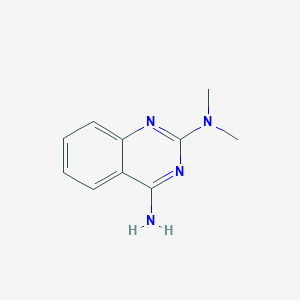
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal (TTSP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pentanal, which is a five-carbon aldehyde. The addition of trimethylsilyloxy (TMSO) groups to the pentanal molecule enhances its stability and solubility, making it an ideal candidate for various research applications.
Mechanism Of Action
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal works by reacting with the carbonyl group of aldehydes and ketones, forming a stable TMSO group. This reaction helps to protect the carbonyl group from further reactions and enhances its stability. The TMSO group can be easily removed using mild acidic conditions, allowing for the recovery of the original aldehyde or ketone.
Biochemical And Physiological Effects
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been shown to have no significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems, making it an ideal candidate for various research applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in lab experiments is its stability and solubility. It can be easily synthesized and stored, making it readily available for use in various research applications. Additionally, the TMSO group enhances the stability of aldehydes and ketones, making them more reactive and easier to work with.
However, one of the limitations of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its cost. The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be expensive, which may limit its use in certain research applications. Additionally, the TMSO group can be difficult to remove from the aldehyde or ketone, which may require additional steps in the experimental procedure.
Future Directions
There are several future directions for the use of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in scientific research. One potential application is its use in the synthesis of complex organic molecules. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used as a protecting group for aldehydes and ketones, allowing for the synthesis of complex molecules with enhanced stability and reactivity.
Another potential application is its use in drug discovery. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used to modify the structure of existing drugs, enhancing their stability and solubility. This modification can improve the effectiveness of the drug and reduce its side effects.
Conclusion:
In conclusion, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its stability and solubility make it an ideal candidate for various research applications, including organic synthesis and drug discovery. While there are limitations to its use, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has several potential future directions that may lead to new discoveries and advancements in scientific research.
Synthesis Methods
The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal involves the reaction of pentanal with trimethylsilyl chloride in the presence of a base catalyst. The reaction results in the formation of the TMSO group on the pentanal molecule, producing 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal. This synthesis method is relatively straightforward and has been widely used in the production of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal for various research applications.
Scientific Research Applications
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been extensively studied in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its use as a reagent in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, which helps to enhance their stability and reactivity.
properties
CAS RN |
18623-22-8 |
|---|---|
Product Name |
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal |
Molecular Formula |
C17H42O5Si4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(trimethylsilyloxy)pentanal |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-16(21-25(7,8)9)17(22-26(10,11)12)15(13-18)20-24(4,5)6/h13,15-17H,14H2,1-12H3 |
InChI Key |
DWTGGLMCGFIELV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





